molecular formula C4H13ClN2O2S B6218916 (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride CAS No. 2751602-96-5

(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride

Cat. No. B6218916
CAS RN: 2751602-96-5
M. Wt: 188.7
InChI Key:
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Description

(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride, also known as (2R)-AMPSH, is a synthetic organic compound that has been used in chemical synthesis, scientific research, and laboratory experiments. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a molecular weight of 209.68 g/mol and a melting point of 97-100 °C. (2R)-AMPSH has a wide range of applications in chemical synthesis, scientific research, and lab experiments due to its high solubility and stability.

Mechanism of Action

(2R)-AMPSH acts as an acid-base catalyst in the synthesis of various compounds. It is a strong acid that can protonate a variety of substrates, including amines, alcohols, and carboxylic acids. It also acts as a base, reacting with acids to form salts. Additionally, (2R)-AMPSH can act as a nucleophile, reacting with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
(2R)-AMPSH has been shown to have no significant effect on biochemical or physiological processes in humans or animals. It is not known to be toxic or to cause any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

(2R)-AMPSH has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to use in a variety of solvents. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that (2R)-AMPSH is a strong acid, so it should be handled with caution.

Future Directions

The use of (2R)-AMPSH in chemical synthesis, scientific research, and laboratory experiments is expected to continue to grow in the future. It is expected to be used in the synthesis of a variety of compounds, including chiral amines, amino alcohols, and amino acids. Additionally, it is expected to be used in the synthesis of peptides, peptidomimetics, and other biopolymers. Furthermore, its use in the synthesis of pharmaceuticals and other organic compounds is likely to increase in the future. Finally, (2R)-AMPSH is expected to be used in the development of new catalysts and other materials.

Synthesis Methods

(2R)-AMPSH can be synthesized from a variety of starting materials, including 1-amino-2-methylpropan-2-ol, chlorosulfonic acid, and hydrochloric acid. The synthesis method involves the reaction of 1-amino-2-methylpropan-2-ol with chlorosulfonic acid in an aqueous medium, followed by the addition of hydrochloric acid. The reaction is then heated to a temperature of 80-90 °C for 2-3 hours. The reaction mixture is then cooled and filtered to obtain a white crystalline solid, which is (2R)-AMPSH.

Scientific Research Applications

(2R)-AMPSH has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including chiral amines, amino alcohols, and amino acids. It has also been used in the synthesis of peptides, peptidomimetics, and other biopolymers. Additionally, (2R)-AMPSH has been used in the synthesis of pharmaceuticals and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride involves the reaction of N-methylisethionic acid with ammonia and subsequent reaction with 2-chloropropane-1-sulfonic acid.", "Starting Materials": [ "N-methylisethionic acid", "Ammonia", "2-chloropropane-1-sulfonic acid" ], "Reaction": [ "N-methylisethionic acid is reacted with ammonia to form N-methylisethionamide.", "N-methylisethionamide is then reacted with 2-chloropropane-1-sulfonic acid in the presence of a base such as sodium hydroxide to form (2R)-1-amino-N-methylpropane-2-sulfonamide.", "The resulting compound is then treated with hydrochloric acid to form (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride." ] }

CAS RN

2751602-96-5

Molecular Formula

C4H13ClN2O2S

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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